molecular formula C17H18N2O2S B5664589 5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide

5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide

Cat. No. B5664589
M. Wt: 314.4 g/mol
InChI Key: CZUPYWVKOMSUAC-UHFFFAOYSA-N
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Description

Thiophene derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They are synthesized through various reactions, starting from different precursors, and their structure-activity relationship is extensively studied.

Synthesis Analysis

Thiophene derivatives can be synthesized through different organic reactions. The synthesis involves initial reactions with various organic reagents, confirmed by spectral data such as IR, 1H NMR, and MS, along with elemental analysis (Amr et al., 2010). Another approach involves cyclization processes starting from specific amino acids or nitrogen mustards (Regainia et al., 2000).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is elucidated using NMR and mass spectrometry, providing insights into their molecular framework and functional groups. For instance, certain thiophene derivatives' structures were determined based on their spectral data, contributing to their potential biological activities (Limbach et al., 2009).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including Wittig olefination, leading to the synthesis of cyclopropyl amino acids and further elaboration into biologically active compounds (Cativiela et al., 1996). Their reactivity with different nucleophiles is also explored, affecting the compounds' synthesis and properties (Okutsu et al., 1976).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of thiophene derivatives, are studied to understand their behavior in different environments. The crystal structures, for example, can provide insights into the compounds' stability and reactivity (Pokhodylo et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are essential for understanding thiophene derivatives' biological activities and pharmacological potential. These properties are determined through detailed chemical studies and reactions (Yamakawa et al., 1999).

properties

IUPAC Name

5-benzyl-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10-13(9-11-5-3-2-4-6-11)22-17(14(10)15(18)20)19-16(21)12-7-8-12/h2-6,12H,7-9H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUPYWVKOMSUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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